molecular formula C16H14O4 B1490060 4'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid CAS No. 400744-10-7

4'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

Cat. No. B1490060
CAS RN: 400744-10-7
M. Wt: 270.28 g/mol
InChI Key: GMGOEJAMVQNSJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4’-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid can be found in various databases . The exact structure details are not provided in the search results.

Scientific Research Applications

Scientific Research and Development

4’-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is used in scientific research and development for various purposes, including the synthesis of new compounds and materials with potential applications in different industries. For example, it can be used as a precursor for synthesizing polymers with specific properties .

Building & Construction

In the building and construction industry, this compound could be utilized in the development of materials that require specific thermal or structural properties, potentially contributing to more efficient building materials .

Agriculture, Forestry, and Fishing

The compound may find applications in these sectors through the development of new chemicals that can enhance growth or protect plants from pests and diseases .

Health Services

In health services, this compound could be used in the synthesis of pharmaceuticals or as a part of diagnostic tools due to its specific chemical properties .

Polymerization

1,3-Dioxolane derivatives are known for their ability to undergo polymerization without shrinkage or even with volume expansion. This property is particularly useful for making optical lenses with a specified gradient of refractive index .

Pharmaceutical Industry

These compounds are important intermediates and end-products in pharmaceuticals. They are used as protecting groups for ketones, aldehydes, and 1,2-diols during the synthesis of various drugs .

Fragrance Industry

Similarly, 1,3-Dioxolane derivatives are utilized in the fragrance industry for the synthesis of complex molecules that contribute to the scent profiles of various products .

Polymer Manufacturing

The derivatives are also used in polymer manufacturing due to their protective group properties and their role in the synthesis of natural or intermediate compounds useful in this industry .

properties

IUPAC Name

3-[4-(1,3-dioxolan-2-yl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)14-3-1-2-13(10-14)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPHOYNWUWUSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589674
Record name 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

CAS RN

400744-10-7
Record name 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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